4-(1-Hydroxycyclopropyl)butan-2-one

Description

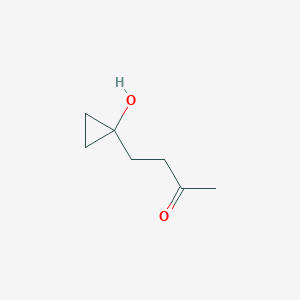

4-(1-Hydroxycyclopropyl)butan-2-one is a cyclopropane-substituted ketone with the molecular formula C₈H₁₂O₂. Its structure features a hydroxycyclopropyl group attached to the fourth carbon of a butan-2-one backbone.

Properties

CAS No. |

139963-69-2 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4-(1-hydroxycyclopropyl)butan-2-one |

InChI |

InChI=1S/C7H12O2/c1-6(8)2-3-7(9)4-5-7/h9H,2-5H2,1H3 |

InChI Key |

LOPFTQZDHHEGJW-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC1(CC1)O |

Canonical SMILES |

CC(=O)CCC1(CC1)O |

Synonyms |

2-Butanone, 4-(1-hydroxycyclopropyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Allylic Ketones

A plausible route involves the cyclopropanation of 4-allylbutan-2-one. Using a Simmons-Smith reagent (e.g., Zn-Cu/CH₂I₂), the allyl group could undergo cyclization to form the cyclopropane ring. Subsequent hydroxylation via epoxidation and acid-catalyzed ring opening might yield the hydroxycyclopropyl group. However, regioselectivity in the hydroxylation step remains a critical challenge, as competing pathways could lead to diastereomeric mixtures.

Hydroxy-Directed Cyclopropanation

Alternative approaches leverage hydroxyl group participation to direct cyclopropanation. For example, 4-(2-hydroxypropyl)butan-2-one could undergo photoinduced [2+1] cycloaddition with dichlorocarbene. The hydroxyl group may stabilize transition states, enhancing stereocontrol. This method aligns with precedents in steroid functionalization but requires stringent conditions to avoid ketone reduction.

Catalytic Systems for Ketone-Alcohol Coupling

Friedel-Crafts alkylation, as demonstrated in the synthesis of 4-(4-hydroxyphenyl)butan-2-one, offers insights into catalyst design for related systems.

Solid Acid Catalysts

Acid-activated Montmorillonite clay catalysts (basal spacing: 10–13.5 Å, surface area: 250–400 m²/g) enable selective alkylation of phenols with 4-hydroxybutan-2-one at 100–150°C and 1–15 bar pressure, achieving 75–81% selectivity. Adapting this system for cyclopropane substrates would require modulating acidity to prevent ring-opening side reactions.

Table 1: Performance of Solid Acid Catalysts in Alkylation Reactions

HF-Modified Molecular Sieves

HF-treated USY zeolites (0.5–5% HF loading) catalyze phenol alkylation with 4-hydroxy-2-butanone at 70–150°C, achieving 89.7% purity and 75% yield. For cyclopropane systems, such Bronsted acid catalysts may facilitate keto-enol tautomerization, though steric hindrance from the cyclopropane ring could limit efficacy.

Challenges in Hydroxycyclopropane Stability

Cyclopropanes are strain-rich systems prone to ring-opening under acidic or thermal stress. The hydroxyl group in this compound exacerbates this instability via hydrogen bonding, which may lower activation barriers for undesired rearrangements. Key issues include:

-

Acid Sensitivity : Protons from clay catalysts or residual HF could protonate the cyclopropane ring, leading to C–C bond cleavage.

-

Thermal Decomposition : Prolonged heating above 100°C (common in alkylation protocols) risks retro-Diels-Alder fragmentation.

-

Oxidation : The α-position to the ketone is susceptible to epoxidation or over-oxidation during hydroxylation steps.

Protective Group Strategies

To mitigate instability, temporary protection of the hydroxy group is advisable:

Silyl Ether Protection

Using tert-butyldimethylsilyl (TBS) groups could shield the hydroxyl functionality during cyclopropanation. Post-reaction deprotection with fluoride sources (e.g., TBAF) would regenerate the alcohol. However, silylation requires anhydrous conditions, complicating aqueous workups.

Acetyl Protection

Acetylation with acetic anhydride offers a cost-effective alternative. While deprotection under basic conditions is straightforward, acetyl groups may migrate under acidic catalysis, undermining selectivity.

Characterization and Analytical Considerations

The discontinued status of this compound (CymitQuimica, 2019) suggests challenges in reproducible synthesis. Critical analytical steps include:

-

Chiral HPLC : To resolve enantiomers if asymmetric cyclopropanation is attempted.

-

X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related amidoamine systems.

-

¹³C NMR : Diagnostic signals for cyclopropane carbons (typically 10–25 ppm) and ketone carbonyls (205–220 ppm) .

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxycyclopropyl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the hydroxycyclopropyl group and the butanone moiety.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding ketones or carboxylic acids under appropriate conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield cyclobutanone derivatives, while reduction reactions could produce alcohols .

Scientific Research Applications

4-(1-Hydroxycyclopropyl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Hydroxycyclopropyl)butan-2-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes . For example, its interaction with enzymes can lead to the modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Applications 4-(4-Hydroxyphenyl)butan-2-one: The aromatic hydroxyl group enhances its role in fragrances and insect attractants due to its volatility and pheromone-like activity . The IFRA Standard restricts its concentration in consumer products to 0.5–3.0% depending on the category . 4-Phenyl-2-butanone: Lacks a hydroxyl group, making it less polar and unsuitable for fragrance applications; primarily used in synthetic chemistry .

Safety and Regulatory Profiles Raspberry ketone has stringent IFRA guidelines due to sensitization risks, while 4-phenyl-2-butanone lacks such restrictions, reflecting differences in toxicity profiles . Butan-2-one, a simpler aliphatic ketone, is regulated for occupational exposure due to neurotoxic effects , highlighting how substituents influence hazard classifications.

Physicochemical Properties

- Hydroxyl groups (e.g., in raspberry ketone) improve water solubility and hydrogen-bonding capacity, whereas cyclopropane substituents may introduce ring strain, affecting thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.